6-tert-butyl-2,3-dimethylphenol
Overview
Description
6-tert-butyl-2,3-dimethylphenol, also known as 2,6-di-tert-butyl-4-methylphenol, is an organic compound with the molecular formula C14H22O. This compound is a type of alkylated phenol, which is commonly used as an antioxidant in various industrial applications. It is a colorless solid that is soluble in organic solvents but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2,3-dimethylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the use of large quantities of phenol and isobutylene, with the reaction being catalyzed by strong acids such as sulfuric acid or hydrofluoric acid. The product is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as halogens, alkyl groups, and acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenols, alkylated phenols, and acylated phenols.
Scientific Research Applications
6-tert-butyl-2,3-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in the production of polymers and resins.
Biology: Investigated for its antioxidant properties and potential use in preventing oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic effects in treating diseases related to oxidative stress.
Mechanism of Action
The antioxidant activity of 6-tert-butyl-2,3-dimethylphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in various oxidative stress-related pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-: Another alkylated phenol with similar antioxidant properties.
Phenol, 2,6-di-tert-butyl-: Known for its use as an antioxidant in various industrial applications.
Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl-: Used in similar applications but with slight variations in its chemical structure and properties.
Uniqueness
6-tert-butyl-2,3-dimethylphenol is unique due to its specific substitution pattern, which enhances its antioxidant properties and makes it particularly effective in stabilizing polymers and preventing oxidative degradation in various industrial applications .
Properties
IUPAC Name |
6-tert-butyl-2,3-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-6-7-10(12(3,4)5)11(13)9(8)2/h6-7,13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIINAHBZNVOMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885895 | |
Record name | Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46170-85-8 | |
Record name | 6-(1,1-Dimethylethyl)-2,3-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46170-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046170858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 6-(1,1-dimethylethyl)-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-tert-butyl-2,3-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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